N-butyl-2-chloro-4-nitroaniline is an organic compound with significant relevance in chemical synthesis and various scientific applications. It possesses a unique molecular structure characterized by the presence of a butyl group, a chlorine atom, and a nitro group attached to an aniline backbone. The compound is classified under the category of substituted anilines, which are known for their diverse reactivity and utility in organic chemistry.
N-butyl-2-chloro-4-nitroaniline can be synthesized from simpler organic compounds through a series of chemical reactions. The primary source materials include aniline derivatives, such as 4-nitroaniline, which undergo nitration and chlorination processes to yield the final product.
The compound is classified as:
The synthesis of N-butyl-2-chloro-4-nitroaniline typically involves a multi-step process that includes:
In industrial settings, these reactions are optimized for higher yields and cost-effectiveness. For instance, chlorination can be performed using chlorine gas in a dilute hydrochloric acid medium at controlled low temperatures to minimize side reactions and maximize yield.
The molecular formula of N-butyl-2-chloro-4-nitroaniline is with a molecular weight of 228.67 g/mol. The structural representation includes:
Property | Value |
---|---|
Molecular Formula | C10H13ClN2O2 |
Molecular Weight | 228.67 g/mol |
IUPAC Name | N-butyl-2-chloro-4-nitroaniline |
InChI Key | NQJQTHRUFIWZCQ-UHFFFAOYSA-N |
Canonical SMILES | CCCCNC1=C(C=C(C=C1)N+[O-])Cl |
N-butyl-2-chloro-4-nitroaniline is involved in several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for N-butyl-2-chloro-4-nitroaniline primarily involves its interaction with biological targets through its reactive functional groups:
N-butyl-2-chloro-4-nitroaniline exhibits typical characteristics of substituted anilines, including solubility in organic solvents and stability under standard conditions.
The chemical properties include reactivity towards nucleophiles and electrophiles due to the presence of both electron-withdrawing (nitro) and electron-donating (amine) groups.
Relevant data includes:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
N-butyl-2-chloro-4-nitroaniline has various scientific uses, including:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 142434-22-8
CAS No.: 158905-17-0
CAS No.: 13463-39-3